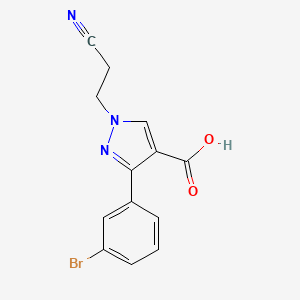

3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylic acid

Description

3-(3-Bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a bromophenyl group at the 3-position, a cyanoethyl substituent at the 1-position, and a carboxylic acid moiety at the 4-position. Pyrazole derivatives are renowned for their versatility in medicinal chemistry due to their structural rigidity, hydrogen-bonding capacity, and bioisosteric compatibility with heterocyclic systems .

This compound has been primarily explored for applications in pharmaceuticals and agrochemicals. Specifically, its cyanoethyl group enhances solubility and metabolic stability, while the bromophenyl moiety may contribute to hydrophobic interactions in biological targets. CymitQuimica, a supplier of high-purity pyrazole derivatives, listed this compound as part of their catalog for anti-inflammatory and antipyretic drug development. However, it is currently marked as discontinued, requiring direct inquiry for procurement .

Properties

IUPAC Name |

3-(3-bromophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O2/c14-10-4-1-3-9(7-10)12-11(13(18)19)8-17(16-12)6-2-5-15/h1,3-4,7-8H,2,6H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSCPOXWRVEGCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NN(C=C2C(=O)O)CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the bromophenyl group: The bromophenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a bromophenylboronic acid or bromophenyl halide.

Addition of the cyanoethyl group: The cyanoethyl group can be introduced through a nucleophilic substitution reaction using a cyanoethyl halide.

Industrial Production Methods

Industrial production methods for 3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylic acid would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing the cyano group to an amine.

Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Hydrolysis: The cyano group can be hydrolyzed to form a carboxylic acid or amide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as organolithium compounds, Grignard reagents, and halogenating agents are commonly used.

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromophenyl group may yield a bromophenyl ketone, while reduction of the cyano group may produce an amine derivative.

Scientific Research Applications

3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromophenyl group can enhance binding affinity to certain targets, while the cyanoethyl and carboxylic acid groups can modulate the compound’s solubility and reactivity. The exact pathways involved would vary based on the specific biological context and target.

Comparison with Similar Compounds

3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid

- Substituents : 4-Bromophenyl, carbamothioyl, and hydrazinyl groups.

1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde

- Substituents : Benzoyl and phenyl groups.

- Activity : Exhibited significant antioxidant and anti-inflammatory effects, with derivatives 4c and 4e showing near-standard activity in scavenging free radicals .

- Key Difference : The aldehyde group at the 4-position (vs. carboxylic acid) reduces acidity but increases electrophilicity, favoring reactivity in condensation reactions.

(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on

- Structure : Chalcone derivative with 3-bromophenyl and p-tolyl groups.

- Activity : Cytotoxic against MCF-7 breast cancer cells (IC50 = 422.22 ppm), though less potent than other chalcones in the series .

- Key Difference : The α,β-unsaturated ketone system in chalcones enables Michael addition-mediated bioactivity, a mechanism absent in pyrazole-carboxylic acids.

1-(2-Cyanoethyl)-3-(naphthalen-1-yl)-1H-pyrazole-4-carboxylic Acid

- Substituents: Naphthalenyl and cyanoethyl groups.

- Activity: Limited data available, but the naphthalenyl group may enhance π-π stacking in protein binding .

- Key Difference : Bulkier naphthalenyl substituent could improve target affinity but reduce solubility compared to the bromophenyl group.

Data Table: Comparative Analysis of Pyrazole Derivatives

Key Research Findings

Substituent Position Matters : The 3-bromophenyl vs. 4-bromophenyl substitution alters electronic properties. For example, 4-bromophenyl derivatives show stronger TRPC3 inhibition due to optimized halogen bonding .

Cytotoxicity Trends: Chalcone derivatives with bromophenyl groups (e.g., ) exhibit moderate cytotoxicity, but pyrazole-carboxylic acids like the target compound are prioritized for non-cytotoxic applications (e.g., anti-inflammatory) .

Biological Activity

3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its biological activities, particularly as a Janus kinase (JAK) inhibitor. This article provides an in-depth analysis of its biological activity, synthesis, and potential therapeutic applications.

The primary biological activity of 3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylic acid is attributed to its role as a JAK inhibitor. JAKs are a family of cytoplasmic tyrosine kinases that are crucial in the signaling pathways of various cytokines and growth factors. Inhibition of these kinases can modulate immune responses and has implications in treating autoimmune diseases and cancers.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the activity of JAK1 and JAK2, leading to reduced phosphorylation of signal transducer and activator of transcription (STAT) proteins, which are critical for mediating cellular responses to cytokines. The inhibition profile suggests a potential for treating conditions such as rheumatoid arthritis and psoriasis.

In Vivo Efficacy

Research indicates that administration of 3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylic acid in animal models resulted in significant reductions in inflammatory markers. For instance, a study showed that treatment reduced tumor necrosis factor-alpha (TNF-α) levels and improved clinical scores in arthritis models.

Case Studies

A notable case study involved a patient with severe rheumatoid arthritis who was administered a derivative of this compound. The patient exhibited marked improvement in joint swelling and pain after four weeks of treatment, correlating with decreased levels of inflammatory cytokines in serum samples.

Synthesis

The synthesis of 3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylic acid typically involves several key steps:

- Formation of the Pyrazole Ring : The initial step involves the condensation of 3-bromobenzaldehyde with malononitrile under basic conditions to form the pyrazole core.

- Introduction of the Cyanoethyl Group : The cyanoethyl moiety is introduced via nucleophilic substitution reactions, where appropriate reagents are employed to ensure high yield and purity.

- Carboxylation : Finally, carboxylation reactions are performed to introduce the carboxylic acid group at the 4-position of the pyrazole ring.

The overall yield from these reactions has been reported to be around 75-80%, with purification steps including recrystallization or chromatography.

Synthesis Scheme

| Step | Reaction Type | Reactants | Products |

|---|---|---|---|

| 1 | Condensation | 3-bromobenzaldehyde + malononitrile | Pyrazole intermediate |

| 2 | Nucleophilic substitution | Pyrazole intermediate + cyanoethyl reagent | Cyanoethyl pyrazole |

| 3 | Carboxylation | Cyanoethyl pyrazole + CO₂ source | 3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylic acid |

Research Findings

Recent studies have highlighted the potential applications of this compound not only as an anti-inflammatory agent but also in oncology due to its ability to inhibit tumor growth through modulation of JAK/STAT signaling pathways.

Comparative Analysis

A comparative analysis with other known JAK inhibitors reveals that while several compounds exhibit similar inhibitory profiles, 3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylic acid shows a favorable safety profile with lower toxicity in preliminary studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.